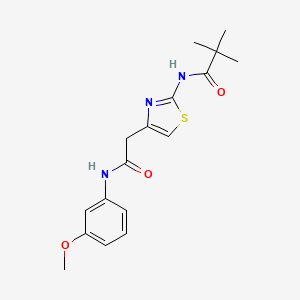
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide” is a complex organic compound that contains several functional groups, including an amide, a thiazole ring, and a methoxyphenyl group .
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, similar compounds are often synthesized via routes involving amide coupling reactions or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thiazole ring and the amide group would likely contribute to the compound’s rigidity, while the methoxyphenyl group could potentially participate in π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and melting point .Scientific Research Applications
Potent Correctors for Cystic Fibrosis Therapy
One of the applications involves the correction of defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, a common mutation causing cystic fibrosis. Research into bithiazole analogues of N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1 (compound 15Jf) has shown that certain modifications in these compounds can significantly enhance their activity as correctors of DeltaF508-CFTR. Specifically, the study found that constraining rotation about the bithiazole-tethering significantly affects corrector activity, highlighting the importance of molecular conformation in designing effective treatments for cystic fibrosis (Yu et al., 2008).
Antimicrobial and Antifungal Activities
Another area of interest is the antimicrobial and antifungal activities of thiazole derivatives. Studies have synthesized and evaluated novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing that these compounds exhibit weak to moderate antibacterial and antifungal activity against various pathogens. This suggests potential applications in developing new antimicrobial agents (Alhameed et al., 2019).
Anticancer Potentials
Research into thiazole derivatives also extends to anticancer potentials. A study on the synthesis and preliminary antimicrobial study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives has indicated that these compounds could have significant biological activities, including antibacterial and antifungal effects, which may contribute to their anticancer properties. The therapeutic effects of thiadiazoles for various pathological conditions highlight their potential as versatile therapeutic agents (Ameen & Qasir, 2017).
Metabolic Pathway Identification
Studies on related compounds, like KRO-105714, have employed high-resolution/high-accuracy tandem mass spectroscopy to identify the metabolic pathways and metabolites of these compounds in human liver microsomes. Understanding these metabolic pathways is crucial for the development of therapeutic agents, as it aids in predicting pharmacokinetic behaviors and potential interactions (Song et al., 2014).
Future Directions
properties
IUPAC Name |
N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)15(22)20-16-19-12(10-24-16)9-14(21)18-11-6-5-7-13(8-11)23-4/h5-8,10H,9H2,1-4H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIGDFILTRPXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


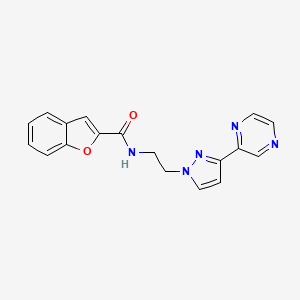
![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)
![9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2864438.png)
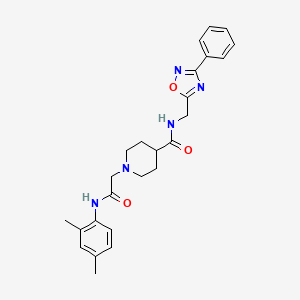
![3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2864445.png)
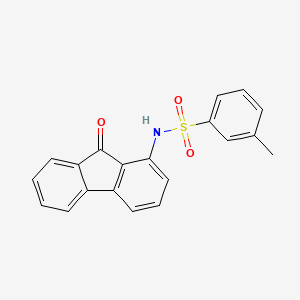
![3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2864448.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)
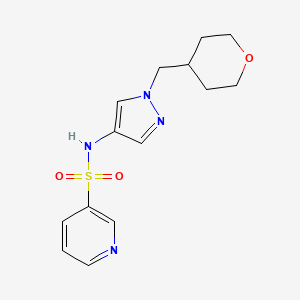
![Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2864452.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2864454.png)

![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)